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cis-3-Oxabicyclo[3.2.0]heptan-2-one

Cat. No.: B8107256
M. Wt: 112.13 g/mol
InChI Key: UJFCQYSTPCFCII-RFZPGFLSSA-N
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Description

Significance of Bicyclo[3.2.0]heptane Frameworks in Contemporary Organic Synthesis and Chemical Biology

The bicyclo[3.2.0]heptane scaffold, characterized by a fusion of a five-membered and a four-membered ring, is a recurring motif in numerous natural products and biologically significant molecules. rsc.orgresearchgate.net Its rigid, three-dimensional geometry provides a unique platform for the spatial arrangement of functional groups, which can enhance binding affinity to biological targets like proteins. rsc.orgresearchgate.net This structural feature makes bicyclo[3.2.0]heptane derivatives highly sought after in drug discovery and chemical biology. taltech.ee

In organic synthesis, the strained cyclobutane (B1203170) ring of the bicyclo[3.2.0]heptane system offers a gateway to a variety of chemical transformations, including ring-opening, expansion, and rearrangement reactions. This reactivity allows chemists to access a diverse range of other valuable carbocyclic and heterocyclic structures. For instance, derivatives of bicyclo[3.2.0]heptane have been instrumental as intermediates in the synthesis of prostanoids, jasmonoids, and various cyclopentane-containing natural products. arkat-usa.org The versatility of this framework is further highlighted by its use in the construction of complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral agents. ontosight.ai

Structural Characteristics and Nomenclature of cis-3-Oxabicyclo[3.2.0]heptan-2-one

This compound is a specific bicyclic lactone. Its structure consists of a bicyclo[3.2.0]heptane core where one of the carbon atoms in the five-membered ring is replaced by an oxygen atom, forming a lactone (a cyclic ester). The "cis" designation in its name refers to the stereochemistry at the bridgehead, indicating that the two rings are fused in a cis-configuration.

The systematic IUPAC name for this compound is 3-oxabicyclo[3.2.0]heptan-2-one. uni.lu The numbering of the bicyclic system starts at one of the bridgehead carbons, proceeds around the larger ring, and then around the smaller ring. In this case, the oxygen atom is at position 3, and the carbonyl group of the lactone is at position 2.

Table 1: Structural and Chemical Properties of 3-Oxabicyclo[3.2.0]heptan-2-one

PropertyValue
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
IUPAC Name3-oxabicyclo[3.2.0]heptan-2-one
InChIInChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2
InChIKeyUJFCQYSTPCFCII-UHFFFAOYSA-N
Canonical SMILESC1CC2C1COC2=O

Data sourced from PubChem CID 12729702. uni.lu

The presence of the lactone functionality and the strained bicyclic system makes this compound a reactive molecule with potential for various synthetic manipulations.

Overview of Key Academic Research Trajectories for 3-Oxabicyclo[3.2.0]heptan-2-one Analogues

Research involving 3-oxabicyclo[3.2.0]heptan-2-one and its analogues has followed several key trajectories, primarily focusing on their synthesis and application as building blocks for more complex molecules, particularly nucleoside analogues.

One significant area of research has been the synthesis of these bicyclic lactones through photochemical [2+2] cycloaddition reactions. researcher.lifenih.govacs.org This method has been employed to create the fused cyclobutane ring system with controlled stereochemistry. For example, the photochemical cycloaddition of 2(5H)-furanones with alkenes or alkynes has been a common strategy to produce various 3-oxabicyclo[3.2.0]heptan-2-one derivatives. researcher.lifenih.govacs.org

A major application of these analogues is in the synthesis of conformationally restricted nucleosides. researchgate.net By replacing the sugar moiety of a natural nucleoside with a rigid bicyclic system like 3-oxabicyclo[3.2.0]heptane, researchers aim to lock the molecule into a specific conformation. nih.gov This can lead to enhanced biological activity or selectivity for specific enzymes or receptors. For instance, analogues of 3-oxabicyclo[3.2.0]heptane have been investigated as potential anti-HIV agents, designed to mimic the structure of drugs like stavudine (B1682478) (d4T). researchgate.net

Furthermore, the development of new synthetic methodologies to access these bicyclic systems with high diastereoselectivity and enantioselectivity remains an active area of research. rsc.orgresearchgate.netrsc.org This includes the use of transition metal catalysis and organocatalysis to promote efficient and selective cycloaddition reactions. taltech.eemdpi.com The ability to introduce a variety of substituents onto the bicyclo[3.2.0]heptane framework is crucial for exploring the chemical space and developing new molecules with desired biological properties. rsc.orgresearchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B8107256 cis-3-Oxabicyclo[3.2.0]heptan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-3-oxabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFCQYSTPCFCII-RFZPGFLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cis 3 Oxabicyclo 3.2.0 Heptan 2 One and Structural Analogues

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition reactions are a cornerstone in the synthesis of cyclobutane-containing structures, including the bicyclo[3.2.0]heptane framework. These reactions can be initiated either by direct excitation of the substrate or through the use of a photosensitizer.

Intramolecular [2+2] Photocycloaddition Approaches for Bicyclic Lactones

The intramolecular [2+2] photocycloaddition of tethered alkenes to furanones and related unsaturated lactones provides a powerful and direct route to bicyclic lactones. This approach often proceeds with high regio- and diastereoselectivity.

A notable example involves the intramolecular photocycloaddition of chiral 5-substituted 2(5H)-furanones. nih.gov By tethering a terminal alkene to the furanone via either an acetal (B89532) or an ester linkage, tricyclic products are obtained in good yields. The regioselectivity of the cycloaddition is dependent on the nature of the tether. Computational studies have shown that the observed regioselectivity arises from the relative stability of the initial conformers of the starting materials. nih.gov

The versatility of this method is further demonstrated by the photocycloaddition of 2-(2′-alkenyloxy)cycloalk-2-enones. nih.gov Upon sensitized irradiation, these substrates undergo intramolecular [2+2] cycloaddition to yield the corresponding bicyclo[3.2.0]heptane derivatives with high regioselectivity (crossed product) and excellent diastereoselectivity. nih.gov

Recent advancements have also explored the photoactivation of simple alkenylboronic esters for intramolecular [2+2] cycloadditions, expanding the scope of accessible bicyclic fragments. beilstein-journals.org

Intermolecular [2+2] Photocycloaddition with Specific Olefins

Intermolecular [2+2] photocycloaddition offers a convergent approach to the synthesis of cis-3-Oxabicyclo[3.2.0]heptan-2-one and its analogues. A classic example is the reaction of furan-2(5H)-one with various olefins. For instance, the photocycloaddition with N-protected 3-pyrroline (B95000) yields the corresponding 3-azabicyclo[3.2.0]heptane skeleton. taltech.ee

The intermolecular photocycloaddition of dioxaboroles with a variety of alkenes has also been reported, overcoming challenges associated with the cycloaddition of acyclic substrates. nih.gov This strategy allows for the synthesis of functionalized cyclobutanes which can be further transformed.

A significant challenge in intermolecular photocycloadditions is controlling the regioselectivity, which can often lead to a mixture of head-to-head and head-to-tail isomers. acs.org The reaction's outcome is influenced by factors such as the nature of the reactants, the solvent, and the reaction temperature.

Role of Photosensitization and Direct Excitation in Photochemical Syntheses

The activation of the reacting alkene in a photochemical [2+2] cycloaddition can be achieved through two primary mechanisms: direct excitation or photosensitization. acs.org

Direct excitation involves the absorption of a photon by the substrate molecule itself, promoting it to an excited singlet state (S₁). This method often requires high-energy UV light, which can sometimes lead to side reactions. nih.gov

Photosensitization , on the other hand, utilizes a photosensitizer, a molecule that absorbs light and then transfers the energy to the reactant, promoting it to a triplet excited state (T₁). nih.govresearchgate.net This process, known as triplet energy transfer (TEET), allows for the use of lower-energy visible light, which can improve the selectivity of the reaction and minimize side products. nih.govrsc.orgnih.gov The choice of photosensitizer is crucial, as its triplet energy must be higher than that of the reactant to allow for efficient energy transfer. researchgate.net

For example, in the synthesis of bicyclo[3.2.0]heptanes from aryl bis-enone derivatives, Eosin Y is used as a photosensitizer under visible light irradiation. mdpi.com Similarly, thioxanthen-9-one (B50317) has been employed as a sensitizer (B1316253) for the intramolecular [2+2] photocycloaddition of 2-(2′-alkenyloxy)cycloalk-2-enones. nih.gov

The competition between direct excitation and photosensitization can influence the stereochemical outcome of the reaction. For instance, in certain Rh-catalyzed cycloadditions, direct photoactivation of a catalyst-substrate complex is proposed, while an analogous Ir-catalyst is believed to act as a triplet sensitizer via an outer-sphere energy transfer mechanism. rsc.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex cyclic systems, offering high efficiency and selectivity under mild reaction conditions.

Copper(I)-Catalyzed Cycloadditions for 3-Oxabicyclo[3.2.0]heptanes

Copper(I) salts are effective catalysts for the intramolecular [2+2] photocycloaddition of 1,6-dienes, leading to the formation of bicyclo[3.2.0]heptane skeletons. acs.org This method is particularly useful for the synthesis of 3-oxabicyclo[3.2.0]heptanes from diallyl ethers and related substrates. taltech.eethieme-connect.de The reaction typically proceeds by coordination of the two olefin units to the copper center, followed by photochemical excitation and cycloaddition. acs.org This catalytic approach often exhibits high regio- and stereoselectivity, favoring the formation of the cis-fused isomer. acs.orgthieme-connect.de The use of copper(I) triflate (CuOTf) is common, and it can be generated in situ from the more convenient copper(II) triflate (Cu(OTf)₂). acs.org

The reaction conditions, such as the solvent, can influence the efficiency of the cycloaddition. Ethers like diethyl ether and tetrahydrofuran (B95107) are typical solvents for these reactions. acs.org

Substrate TypeCatalystProductYield (%)Reference
Diallyl ethersCu(I) triflate3-Oxabicyclo[3.2.0]heptanes21-94 taltech.ee
1,6-DienesCu(I) triflateBicyclo[3.2.0]heptanesHigh acs.org
Diene in ionic liquidCuOTfBicyclo[3.2.0]heptane derivative75 thieme-connect.de

Table 1: Examples of Copper(I)-Catalyzed [2+2] Cycloadditions

Palladium-Catalyzed C(sp³)–H Activation and C–C Cleavage Cascades for Bicyclo[3.2.0]heptane Lactones

Palladium-catalyzed reactions have provided innovative strategies for constructing bicyclo[3.2.0]heptane lactones through C(sp³)–H activation and subsequent cascade reactions.

A diastereoselective synthesis of bicyclo[3.2.0]heptane lactones has been developed starting from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.orgresearchgate.net This method involves a palladium-catalyzed C–H activation and a C–C bond cleavage/lactonization cascade. The choice of ligand is critical in determining the final product. Using a mono-N-protected amino acid (MPAA) ligand leads to all-syn arylated bicyclo[3.2.0]heptane lactones, while a pyridone-amine ligand yields the non-arylated counterparts. rsc.orgrsc.orgresearchgate.net

Another approach involves the palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization of linear carboxylic acids bearing a tethered olefin to form bicyclo[3.2.1] lactones, a related structural motif. nih.gov This highlights the potential of palladium catalysis in constructing diverse bicyclic lactone systems.

Starting MaterialCatalyst SystemLigandProductYield (%)Reference
Bicyclo[1.1.1]pentane carboxylic acidPd(OAc)₂Ac-L-Val-OH (MPAA)Arylated bicyclo[3.2.0]heptane lactone66 rsc.org
Bicyclo[1.1.1]pentane carboxylic acidPd(OAc)₂Pyridone-amineNon-arylated bicyclo[3.2.0]heptane lactone- rsc.orgresearchgate.net

Table 2: Palladium-Catalyzed Synthesis of Bicyclo[3.2.0]heptane Lactones

These advanced synthetic methodologies, encompassing both photochemical and transition metal-catalyzed approaches, provide a versatile toolbox for the construction of this compound and a wide array of its structural analogues, enabling further exploration of their chemical and biological properties.

Ruthenium- and Iridium-Catalyzed Oxidative Visible Light Cycloadditions

In 2010 and 2012, Yoon and coworkers reported the use of ruthenium- and iridium-catalyzed oxidative visible light [2+2]-cycloadditions for the synthesis of 3-oxabicyclo[3.2.0]heptanes. taltech.ee This method utilizes bis(alkenes) as starting materials and provides access to a wide array of analogues of the target bicyclic system. taltech.ee The reaction proceeds under visible light irradiation in the presence of a photocatalyst, such as Ru(bpy)3(PF6)2, which has a triplet energy of 193 kJ mol-1. nih.gov While this specific ruthenium complex did not promote the reaction in one study, iridium catalysts with higher triplet energies were successful. nih.gov For instance, an iridium catalyst with a triplet energy of 231 kJ mol-1 facilitated the reaction, albeit with a longer reaction time compared to sensitizers with even higher triplet energies (> 250 kJ mol-1). nih.gov These photochemical methods are advantageous for their ability to construct strained ring systems like cyclobutanes under mild conditions. researchgate.net

Platinum-Catalyzed Cycloisomerization Approaches for Heterocyclic Analogues

Platinum catalysts, particularly PtCl2, have been effectively used in the cycloisomerization of enynes and allenynes to form heterocyclic analogues of the bicyclo[3.2.0]heptane system. taltech.eeresearchgate.net For instance, the cycloisomerization of allenynes in toluene (B28343) with a catalytic amount of PtCl2 yields nitrogen-containing bicyclic compounds (3-azabicyclo[3.2.0]heptanes). taltech.ee The mechanism is proposed to involve the coordination of the platinum catalyst to the triple bond, followed by an endo-cyclization. taltech.ee When the reaction is conducted in a nucleophilic solvent like methanol (B129727), a monocyclic product is formed instead. taltech.ee

Gold and platinum-catalyzed 1,6-enyne cycloisomerizations are powerful tools for creating strained cyclopropane- or cyclobutane-containing architectures. acs.org Depending on the substrate and catalyst, these methods allow for the selective formation of either three- or four-membered ring-fused bicyclic products. acs.org In the context of 3-oxabicyclo[3.2.0]heptane systems, the cycloisomerization of 3-allyloxy-1,6-diynes has been explored. acs.org It was hypothesized that a gold(I)-mediated 1,6-enyne cycloisomerization could form a 3-oxabicyclo[3.2.0]heptane intermediate, which could then undergo further rearrangements. acs.org

Cobalt-Catalyzed Systems in Bicyclo[3.2.0] Ring System Construction

Cobalt-catalyzed reactions have also emerged as a valuable tool for constructing the bicyclo[3.2.0]heptane framework. Aryl-substituted bis(imino)pyridine cobalt dinitrogen compounds, (RPDI)CoN2, serve as effective precatalysts for the intramolecular [2π + 2π] cycloaddition of α,ω-dienes. princeton.eduacs.org These reactions proceed under mild thermal conditions and are compatible with unactivated alkenes, tolerating functional groups such as amines and ethers. princeton.eduacs.org This method cleanly yields the corresponding bicyclo[3.2.0]heptane derivatives, and in the case of diallyl amines, the cis diastereomers of the azabicyclo[3.2.0]heptane products are exclusively formed. princeton.edu

Mechanistic studies, including deuterium (B1214612) labeling experiments, have shown that the cobalt-catalyzed [2π + 2π] cycloaddition of α,ω-dienes proceeds with the preservation of the all-cis configuration. acs.org More recent developments have demonstrated that cobalt catalysis can be used for the diastereo- and enantioselective functionalization of cyclobutenes, providing a modular strategy for creating enantioenriched complex cyclobutanes with multiple stereogenic centers. acs.org

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclizations and cascade reactions offer efficient pathways to the this compound core and its analogues, often constructing multiple rings and stereocenters in a single synthetic operation.

Electrophilic Addition/Ring-Opening/Vinyl Group Shift/Intramolecular Cyclization Sequences

A strategy for the synthesis of 3-oxabicyclo[3.2.0]heptanes involves the electrophilic addition of allylic carbocations to 2-cyclopropylidene-2-arylethanols. researchgate.net This process initiates a cascade sequence that includes ring-opening of the cyclopropane, a vinyl group shift, and a final intramolecular cyclization to afford the target bicyclic system. researchgate.net This methodology highlights the utility of strained ring systems as reactive intermediates in the construction of more complex molecular architectures.

Samarium(II)-Mediated 4-exo-trig Cyclization for Oxabicyclic Cores

A stereocontrolled approach to the functionalized 2-oxabicyclo[3.2.0]heptane core has been developed utilizing a samarium(II)-mediated 4-exo-trig cyclization. acs.orgacs.orgnih.gov This method has been successfully applied to the synthesis of the core structure of pestalotiopsin A, a natural product containing this bicyclic system. acs.orgacs.orgnih.gov The key step involves the cyclization of an unsaturated aldehyde, which is mediated by samarium(II) iodide. acs.org This reaction proceeds with high stereoselectivity, allowing for the controlled formation of multiple contiguous stereocenters. acs.org The versatility of this approach allows for various disconnections in a retrosynthetic analysis, making it a powerful tool for the synthesis of complex natural products. acs.org Samarium(II) iodide is a versatile reagent known for its ability to mediate a variety of radical and ionic reactions with high chemoselectivity and stereochemical control. mdpi.comnih.gov

Other Cascade Reactions for Bicyclic Core Formation

Various other cascade reactions have been developed for the synthesis of the bicyclo[3.2.0]heptane core. For instance, a palladium-catalyzed cascade involving C(sp³)–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids has been reported to produce bicyclo[3.2.0]heptane lactones. researchgate.netrsc.org Depending on the ligands used, this method can provide either all-syn arylated or non-arylated products. researchgate.netrsc.org

Gold(I)-catalyzed cascade cycloisomerization of 3-allyloxy-1,6-diynes provides another route to complex polycyclic systems containing the bicyclo[3.2.0]heptane motif. acs.org The reaction pathway and final product are highly dependent on the solvent used. In 1,2-dichloroethane, a fused O-pentacyclic product is formed, while in "wet" THF, a cyclopropa[c]chromen-3a(1H)-ol derivative is obtained. acs.org These complex transformations demonstrate the power of cascade reactions to rapidly build molecular complexity from relatively simple starting materials. acs.org

Data Tables

Table 1: Overview of Catalytic Systems for Bicyclo[3.2.0]heptane Synthesis

Catalyst SystemReaction TypeStarting MaterialProductReference
Ruthenium/Iridium Photocatalyst[2+2] CycloadditionBis(alkenes)3-Oxabicyclo[3.2.0]heptanes taltech.ee
Platinum (PtCl2)CycloisomerizationAllenynes/Enynes3-Azabicyclo[3.2.0]heptanes taltech.ee
Cobalt ((RPDI)CoN2)[2π + 2π] Cycloadditionα,ω-DienesBicyclo[3.2.0]heptanes princeton.eduacs.org
Palladium (Pd(OAc)2)C-H Activation CascadeBicyclo[1.1.1]pentane carboxylic acidsBicyclo[3.2.0]heptane lactones researchgate.netrsc.org
Gold(I)Cascade Cycloisomerization3-Allyloxy-1,6-diynesFused O-pentacyclic systems acs.org

Table 2: Key Reagents in Intramolecular Cyclizations

ReagentReaction TypeKey IntermediateProduct CoreReference
ElectrophileElectrophilic Addition CascadeAllylic Carbocation3-Oxabicyclo[3.2.0]heptane researchgate.net
Samarium(II) Iodide4-exo-trig CyclizationKetyl Radical2-Oxabicyclo[3.2.0]heptane acs.orgacs.orgnih.gov

Desymmetrization Strategies in Enantioselective Synthesis of Bicyclic Core Structures

Desymmetrization of a prochiral or meso compound is an elegant and efficient strategy to create multiple stereocenters in a single transformation. This approach has been successfully applied to the synthesis of the 3-oxabicyclo[3.2.0]heptan-2-one core, a key building block for Illicium sesquiterpenes. acs.orgmdpi.comcrossref.orgacs.org The core principle involves the selective reaction of one of two enantiotopic functional groups in a symmetrical starting material, guided by a chiral reagent or catalyst.

One notable application involves the enantioselective transannular aldol (B89426) reaction of a meso-diketone. acs.org While this specific example leads to a cis-bicyclo[3.3.0]octane framework, the underlying principle is highly relevant. In this strategy, a chiral lithium amide was employed to induce an asymmetric ring closure of an eight-membered meso-diketone, thereby establishing the absolute stereochemistry of four chiral centers in a single step. acs.org This highlights the power of chiral bases in desymmetrizing meso compounds to build complex bicyclic systems with high stereocontrol.

The broader application of desymmetrization extends to various substrates, including the asymmetric ring opening of meso-epoxides and the functionalization of prochiral cycloalkanones, which are foundational to building the bicyclo[3.2.0]heptane skeleton. researchgate.net

Table 1: Key Features of Desymmetrization Strategy

FeatureDescriptionReference
Principle Selective transformation of one of two enantiotopic functional groups in a prochiral or meso starting material. researchgate.net
Application Synthesis of a common 3-oxabicyclo[3.2.0]heptan-2-one core for Illicium sesquiterpenes. acs.orgmdpi.comcrossref.orgacs.org
Example Reagent Chiral lithium amides for enantioselective transannular aldol reactions. acs.org
Advantage Efficient creation of multiple stereocenters in a single, highly controlled reaction. acs.org

Chiral Auxiliary and Ligand-Controlled Asymmetric Syntheses of Bicyclo[3.2.0]heptanes

The use of chiral auxiliaries and ligands provides a robust and predictable method for controlling stereoselectivity in the synthesis of bicyclo[3.2.0]heptane structures. These chiral molecules temporarily attach to the substrate or coordinate to a metal catalyst, respectively, creating a chiral environment that directs the approach of reagents to one face of the molecule.

A prominent example is the use of Evans' chiral oxazolidinone auxiliaries in the anion radical [2+2] photocycloaddition of aryl bis-enone derivatives to produce enantioenriched, highly substituted bicyclo[3.2.0]heptanes. researchgate.netmdpi.comnih.govnih.gov This reaction, often mediated by a photocatalyst like Eosin Y under visible light, proceeds with predictable stereochemistry, making it a reliable synthetic tool. researchgate.netnih.gov Although this method can theoretically produce numerous stereoisomers, typically only two are formed, with the cis-anti diastereoisomer being the major product. mdpi.comnih.govnih.gov

Another powerful strategy involves palladium-catalyzed reactions where the choice of ligand is crucial for controlling the reaction pathway. For instance, the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids can be achieved through palladium-catalyzed C–H activation and C–C cleavage. nih.govrsc.org The use of a mono-N-protected amino acid (MPAA) ligand leads to all-syn arylated bicyclo[3.2.0]heptane lactones. nih.govresearchgate.net In contrast, switching the ligand to a pyridone-amine in the absence of an aryl iodide furnishes non-arylated bicyclo[3.2.0]heptane lactones. nih.govrsc.orgresearchgate.net

Furthermore, Lewis acid-catalyzed [2+2] cycloadditions employing chiral auxiliaries have been developed. The cycloaddition of N-propiolated Oppolzer's camphorsultam with dimethylketene (B1620107) bis(trimethylsilyl) acetal, catalyzed by a Lewis acid, yields enantioenriched cyclobutane (B1203170) derivatives. researchgate.net These intermediates are valuable precursors for the synthesis of functionalized 2-oxabicyclo[3.2.0]heptan-3-one derivatives. researchgate.net

Table 2: Examples of Chiral Auxiliary and Ligand-Controlled Syntheses

MethodChiral ControllerSubstrate/PrecursorProductReference
Anion Radical [2+2] PhotocycloadditionChiral Oxazolidinone AuxiliaryAryl bis-enoneEnantioenriched bicyclo[3.2.0]heptane researchgate.netmdpi.comnih.gov
Pd-catalyzed C-H Activation/C-C CleavageMPAA LigandBicyclo[1.1.1]pentane carboxylic acidAll-syn arylated bicyclo[3.2.0]heptane lactone nih.govresearchgate.net
Pd-catalyzed C-H Activation/C-C CleavagePyridone-amine LigandBicyclo[1.1.1]pentane carboxylic acidNon-arylated bicyclo[3.2.0]heptane lactone nih.govrsc.org
Lewis Acid-Catalyzed [2+2] CycloadditionOppolzer's CamphorsultamN-propiolated sultam & ketene (B1206846) acetalEnantioenriched cyclobutane derivative researchgate.net

Chemical Transformations and Reactivity Profiles of Cis 3 Oxabicyclo 3.2.0 Heptan 2 One Derivatives

Ring-Opening Reactions

The inherent ring strain in the fused β-lactone system of cis-3-oxabicyclo[3.2.0]heptan-2-one derivatives predisposes them to various ring-opening reactions. These reactions can be initiated by polymerization catalysts, reducing agents, or other reagents, leading to a variety of linear and cyclic products.

Regioselective Ring-Opening Polymerization of Fused β-Lactones

The ring-opening polymerization (ROP) of β-lactones fused with a five-membered ring, such as cis-6-oxabicyclo[3.2.0]heptan-7-one, can be achieved under ambient conditions using efficient catalysts. acs.org This process occurs in a regioselective manner, proceeding through an O-acyl cleavage to produce novel polyhydroxyalkanoates (PHAs). acs.org These resulting polymers can exhibit high melting temperatures and high molecular weights. acs.org A notable feature of this polymerization is the potential for recyclability, where pyrolysis of the PHA can quantitatively yield α,β-unsaturated carboxylic acids, which can then be converted back to the β-lactone monomers. acs.org

Table 1: Polymer Properties from Regioselective ROP of cis-6-Oxabicyclo[3.2.0]heptan-7-one acs.org
PropertyValue
Monomercis-6-Oxabicyclo[3.2.0]heptan-7-one (β-CPL)
Polymer TypePolyhydroxyalkanoate (PHA)
Polymerization FashionRegioselective (O-acyl cleavage)
Molecular Weight (Mn)1.01 × 105 g mol–1
Dispersity (Đ)1.36
Melting Temperature (Tm)~185 °C

Reductive Ring Opening Pathways

The bicyclo[3.2.0]heptane lactone scaffold can undergo reductive ring opening. For instance, treatment of a bicyclic γ-lactone with BBr₃ can lead to the unexpected cleavage of the cyclobutane (B1203170) ring, yielding a γ-lactone. nih.gov Additionally, the reduction of the ester functionality followed by recyclization can furnish an oxobicyclo[3.2.0]heptane scaffold. nih.gov In the context of tricyclic systems, the Huang-Minlon reduction of 1-methyl-7-oxatricyclo[3.2.1.0³,⁶]octan-2-one results in the formation of 1-methyl-7-oxatricyclo[3.2.1.0³,⁶]octane as the sole product. researchgate.net

Stereoselective Ring Opening Processes (e.g., of Tricyclic Intermediates)

The stereochemistry of ring-opening reactions can be highly selective, particularly in more complex tricyclic systems that can be derived from this compound. For example, 1-acetyl-substituted 7-oxatricyclo[3.2.1.0³,⁶]octan-2-ones undergo stereoselective ring opening when treated with sodium methoxide (B1231860) in methanol (B129727) at low temperatures. researchgate.net This reaction yields methyl 3-exo-acetyl-2-oxabicyclo[3.2.0]heptane-7-endo-carboxylates. researchgate.net Similarly, acid-catalyzed ring cleavage of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one occurs with marked selectivity. rsc.org

Functional Group Interconversions on the Bicyclic Scaffold

Beyond ring-opening reactions, the this compound framework allows for a variety of functional group interconversions, enabling the synthesis of a broader range of derivatives.

Oxidation Reactions to Form Lactones or Carboxylic Acids

The bicyclic ketone moiety can be a precursor to lactones through oxidation. The Baeyer-Villiger oxidation is a key transformation in this regard. For instance, (+/-)-cis-bicyclo[3.2.0]hept-2-en-6-one is utilized as a substrate to study enantioselective Baeyer-Villiger oxidations, which can produce lactones with high enantioselectivity. lookchem.com This reaction is also amenable to biocatalysis, where recombinant Escherichia coli can perform the Baeyer-Villiger biooxidation of (+/-)-cis-bicyclo[3.2.0]hept-2-en-6-one to yield the corresponding lactone. lookchem.com Furthermore, the oxidation of bicyclo[3.2.0]hept-3-en-6-endo-ols with reagents like tetra-n-propylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) can regenerate the corresponding bicyclo[3.2.0]hept-3-en-6-ones. researchgate.net

Table 2: Examples of Oxidation Reactions
Starting MaterialReagents/ConditionsProductReference
(+/-)-cis-Bicyclo[3.2.0]hept-2-en-6-oneEnantioselective Baeyer-Villiger oxidationEnantiomerically enriched lactone lookchem.com
(+/-)-cis-Bicyclo[3.2.0]hept-2-en-6-oneRecombinant E. coli biocatalyst (Baeyer-Villiger biooxidation)Lactone lookchem.com
Bicyclo[3.2.0]hept-3-en-6-endo-olsTPAP, NMOBicyclo[3.2.0]hept-3-en-6-ones researchgate.net

Reduction Reactions to Yield Alcohols

The carbonyl group of the lactone or a related ketone on the bicyclic scaffold can be reduced to the corresponding alcohol. For example, the reduction of bicyclo[3.2.0]hept-3-en-6-ones can be achieved stereoselectively to produce bicyclo[3.2.0]hept-3-en-6-endo-ols. researchgate.net This transformation is a key step in accessing chiral diols with a rigid backbone. researchgate.net

Nucleophilic Substitution Reactions

The lactone ring in this compound is a key site for nucleophilic attack. The electrophilic nature of the carbonyl carbon invites reactions with a range of nucleophiles, typically leading to ring-opening products. This reactivity is fundamental to the use of this bicyclic system as a building block for more complex molecules.

Research into related bicyclic lactones has demonstrated that these reactions can be highly selective. For instance, the synthesis of bicyclic β-lactones through intramolecular, nucleophile-catalyzed aldol (B89426) lactonization (NCAL) processes highlights the utility of these scaffolds. The application of modified Mukaiyama reagents in these reactions has been shown to improve conversion and efficiency, yielding β-lactone-fused cyclopentanes and cyclohexanes that are primed for further transformations. nih.gov

While specific studies on this compound are not extensively detailed in the provided results, the reactivity of analogous systems provides a strong indication of its expected behavior. For example, in the synthesis of the natural product pestalotiopsin A, a functionalized 2-oxabicyclo[3.2.0]heptan-3-one derivative undergoes a crucial nucleophilic oxirane-ring opening step. ugent.be This suggests that the strained four-membered ring within the bicyclo[3.2.0]heptane system can also be a target for nucleophiles, leading to synthetically useful transformations.

Furthermore, studies on the acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with various alcohol nucleophiles have shown that the reaction can proceed with high stereoselectivity. beilstein-journals.org Although a different bicyclic system, this work underscores the potential for controlled nucleophilic additions to strained, oxygen-containing bridged compounds. The stereochemical outcome of these reactions is often dictated by the reaction mechanism, with SN2-like pathways leading to specific stereoisomers. beilstein-journals.org

The following table summarizes representative nucleophilic ring-opening reactions on related oxabicyclic systems, illustrating the types of transformations that this compound and its derivatives could undergo.

Starting MaterialNucleophile/ReagentProduct TypeReference
Aldehyde-acid substratesModified Mukaiyama reagentsβ-Lactone-fused carbocycles nih.gov
Functionalized 2-oxabicyclo[3.2.0]heptan-3-oneNot specifiedOxirane ring-opened product ugent.be
Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-eneAlcohols/Acid catalystRing-opened amino alcohol derivatives beilstein-journals.org

Rearrangement Reactions Involving the Bicyclic Core

The strained nature of the bicyclo[3.2.0]heptane skeleton makes its derivatives susceptible to various rearrangement reactions, which can be triggered by acid or other reagents. These rearrangements often lead to the formation of new, and sometimes more complex, ring systems, providing access to a diverse range of molecular architectures.

Pinacol-Type Rearrangements of Fused Bicyclic Oxetanol Scaffolds

A significant rearrangement pathway for derivatives of this compound involves a Pinacol-type rearrangement, particularly from related fused bicyclic oxetanol scaffolds. A key study in this area involves the silyl (B83357) ether derivatives of 6-oxabicyclo[3.2.0]heptan-1-ol, which are structurally analogous to potential derivatives of the title compound. These bicyclic structures, obtained via the Paternò-Büchi reaction, undergo an acid-catalyzed Pinacol-type rearrangement with complete regioselectivity. researchgate.netconsensus.app

The mechanism of the Pinacol rearrangement generally involves the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. wikipedia.orgbyjus.com A subsequent 1,2-alkyl or aryl shift leads to the formation of a more stable oxonium ion, which upon deprotonation yields the rearranged carbonyl product. wikipedia.orgbyjus.com In the case of the fused bicyclic oxetanol scaffolds, the rearrangement is initiated by the treatment with an acid catalyst. The stereochemistry of the diol precursor plays a crucial role in determining the major product of the rearrangement in cyclic systems. wikipedia.org

The research on 6-oxabicyclo[3.2.0]heptan-1-ol derivatives has shown that these rearrangements can be highly diastereoselective, with the outcome being dependent on the specific mechanism at play. researchgate.net This stereochemical control is a valuable tool in asymmetric synthesis.

The table below summarizes the key aspects of the Pinacol-type rearrangement observed in these related systems.

Starting ScaffoldReaction TypeKey FeaturesReference
Silyl ether derivatives of 6-oxabicyclo[3.2.0]heptan-1-olAcid-catalyzed Pinacol-type rearrangementComplete regioselectivity; moderate to excellent diastereoselectivity researchgate.netconsensus.app

Wagner-Meerwein Rearrangements in Related Systems

The Wagner-Meerwein rearrangement is another important carbocation-mediated transformation that is relevant to the chemistry of bicyclo[3.2.0]heptane systems. wikipedia.orgambeed.com This type of rearrangement involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. These rearrangements are often facile and can lead to changes in the carbon skeleton, such as ring expansion or contraction. ugent.be

In the context of bicyclic systems, the Wagner-Meerwein rearrangement was first identified in the chemistry of terpenes, such as the conversion of isoborneol (B83184) to camphene. wikipedia.org While specific examples involving this compound are not prevalent in the provided search results, the general principles are applicable. For instance, the acid-catalyzed bicyclization of certain 3-hydroxy-6-alkenoic acids to form bicyclo[3.2.0]heptan-6-one derivatives proceeds through a carbocation that undergoes a Wagner-Meerwein rearrangement.

Furthermore, the synthesis of certain 3-oxabicyclo[3.2.0]heptanes has been achieved through electrophilic addition to 2-cyclopropylidene-2-arylethanols, a reaction that can involve Wagner-Meerwein-type intermediates. pku.edu.cn The development of asymmetric versions of these rearrangements is an active area of research, aiming to control the stereochemical outcome of the complex skeletal reorganizations. pku.edu.cn

The potential for Wagner-Meerwein rearrangements in derivatives of this compound adds another layer of complexity and synthetic utility to this scaffold, offering pathways to novel and diverse molecular structures.

Stereochemical Principles and Control in Cis 3 Oxabicyclo 3.2.0 Heptan 2 One Synthesis

Diastereoselectivity in Cycloaddition and Cyclization Reactions

The formation of the cis-fused bicyclo[3.2.0]heptane core is predominantly achieved through cycloaddition and cyclization reactions, where diastereoselectivity is a critical consideration.

Intramolecular [2+2] photocycloaddition is a powerful method for constructing the bicyclo[3.2.0]heptane skeleton. taltech.ee For instance, the copper(I)-catalyzed photocycloaddition of diallyl ethers can produce 3-oxabicyclo[3.2.0]heptanes. The diastereoselectivity in these reactions is often high, favoring the formation of the less sterically hindered cis-fused product. taltech.eeacs.org This is attributed to the required coordination of both double bonds to the copper atom, which favors a specific geometry in the transition state. taltech.ee Similarly, ruthenium- and iridium-catalyzed visible-light [2+2] cycloadditions of bis(alkenes) have been utilized for this purpose. taltech.ee In some cases, only a single diastereomer is isolated, highlighting the high degree of stereocontrol achievable. taltech.ee

Photochemical [2+2] cycloadditions of 2(5H)-furanones with various olefins, such as vinyl acetate (B1210297) and (Z)-1,2-dichloroethylene, have been studied in detail. ysu.am These reactions can yield a mixture of cycloadducts, but the desired anti-head-to-head isomers can often be obtained with good selectivity, influenced by both electronic and steric effects of the substituents. ysu.am The stereochemical outcome can sometimes be modulated by the reaction conditions and the nature of the substrates. ysu.am

Radical cyclizations also play a significant role. Samarium(II) iodide-mediated 4-exo-trig radical cyclization of keto-olefin derivatives derived from carbohydrates has been shown to be stereoselective, affording cis-fused products. researchgate.net The diastereomeric excess in these reactions can be influenced by the protecting groups on the carbohydrate precursor. researchgate.net

Furthermore, formal [2+2] cycloadditions promoted by Lewis acids, such as the reaction between 2-(acylamino)acrylates and 2,3-dihydrofuran, can produce the 2-oxabicyclo[3.2.0]heptane core. researchgate.netmdpi.com These reactions can proceed with diastereoselectivity, although mixtures of diastereomers are sometimes formed. mdpi.com

The following table summarizes selected examples of diastereoselective reactions for the synthesis of the cis-3-oxabicyclo[3.2.0]heptan-2-one core.

Reaction TypeReactantsCatalyst/ConditionsKey FeatureReference(s)
Intramolecular [2+2] PhotocycloadditionDiallyl ethersCu(I)High diastereoselectivity for cis-fused product. taltech.eeacs.org
Intermolecular [2+2] Photocycloaddition2(5H)-Furanone and vinyl acetateUV lightFormation of multiple cycloadducts, with potential for selectivity. ysu.am
Radical CyclizationCarbohydrate-derived keto-olefinsSmI₂Stereoselective formation of cis-fused products. researchgate.net
Formal [2+2] Cycloaddition2-(Acylamino)acrylates and 2,3-dihydrofuranMethylaluminoxane (MAO)Diastereoselective formation of the bicyclic core. researchgate.netmdpi.com

**4.2. Enantioselective Synthesis and Control of Absolute Stereochemistry

Achieving enantiocontrol in the synthesis of this compound is crucial for its application in the synthesis of biologically active molecules. Two primary strategies are employed: the use of chiral starting materials and the application of chiral catalysts or auxiliaries.

Carbohydrates represent a readily available and inexpensive source of chirality. They can be elaborated into precursors for the synthesis of enantiomerically pure this compound derivatives. researchgate.net For example, pentose (B10789219) and hexose (B10828440) sugars have been converted into unsaturated ketone derivatives that serve as substrates for samarium(II) iodide-mediated radical cyclization reactions. researchgate.netresearchgate.net The inherent chirality of the sugar backbone directs the stereochemical outcome of the cyclization, leading to the formation of chiral cyclobutane (B1203170) products. researchgate.net

Another approach involves the use of homochiral 2(5H)-furanones, which can be derived from carbohydrates. researchgate.net These chiral lactones can undergo photochemical [2+2] cycloaddition reactions to produce enantiomerically enriched 3-oxabicyclo[3.2.0]heptan-2-ones. researchgate.net The stereochemistry of the final product is dictated by the chirality of the starting furanone. researchgate.net For instance, a stereoselective synthesis of 3-oxabicyclo[3.2.0]heptane nucleoside analogues was achieved by condensing a common bicyclic acetate, derived from a homochiral 2(5H)-furanone, with pyrimidine (B1678525) and purine (B94841) bases. researchgate.net

The use of chiral catalysts and auxiliaries provides a powerful alternative for controlling absolute stereochemistry. In a Lewis acid-catalyzed [2+2] cycloaddition, a chiral auxiliary, such as Oppolzer's camphorsultam, can be attached to one of the reactants. researchgate.net This auxiliary directs the facial selectivity of the cycloaddition, leading to the formation of enantioenriched cyclobutane derivatives. researchgate.net

Chiral catalysts have also been successfully employed. For example, a chiral N,N'-dioxide-zinc(II) complex can catalyze the enantioselective [2+2] cycloaddition between alkynones and cyclic enol silyl (B83357) ethers, affording cyclobutene (B1205218) products with high enantioselectivity. researchgate.net These cyclobutenes can then be converted into fused cyclobutane derivatives. researchgate.net While attempts to use chiral ligands in Cu(I)-catalyzed photocycloadditions have shown limited success in achieving high enantioselectivity, the chiral auxiliary approach has proven more effective. acs.org

The following table provides an overview of enantioselective strategies for the synthesis of the this compound scaffold.

StrategyExampleOutcomeReference(s)
Chiral Starting MaterialCarbohydrate-derived keto-olefinsEnantiomerically enriched cis-fused products via radical cyclization. researchgate.netresearchgate.net
Chiral Starting MaterialHomochiral 2(5H)-furanonesEnantiomerically pure bicyclic products via photochemical cycloaddition. researchgate.net
Chiral AuxiliaryOppolzer's camphorsultam in [2+2] cycloadditionDiastereofacially selective cycloaddition leading to enantioenriched products. researchgate.net
Chiral CatalystChiral N,N'-dioxide-zinc(II) complex in [2+2] cycloadditionHighly enantioselective formation of cyclobutene precursors. researchgate.net

Conformational Analysis and Stereochemical Elucidation of Bicyclic Systems

The rigid, fused structure of the this compound system results in a distinct and relatively constrained conformation. Understanding this conformation is crucial for designing molecules with specific spatial arrangements of functional groups. The bicyclo[3.2.0]heptane core is known to adopt a boat-like conformation, which is largely unaffected by various substitution patterns. nih.gov

The stereochemistry of these bicyclic systems is typically elucidated using a combination of spectroscopic techniques and X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D techniques like NOESY, is invaluable for determining the relative stereochemistry of the substituents and the conformation of the bicyclic framework in solution. ysu.amresearchgate.net For instance, NOESY correlations can establish the spatial proximity of protons, which helps in assigning the cis or trans relationship between substituents on the cyclobutane and tetrahydrofuran (B95107) rings. ysu.am

Single-crystal X-ray analysis provides definitive proof of the absolute and relative stereochemistry of these compounds in the solid state. researchgate.netnih.gov It allows for precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. researchgate.net The absolute configuration can often be assigned based on the synthesis from a starting material of known chirality. researchgate.net

The conformational behavior of nucleoside analogues incorporating the 3-oxabicyclo[3.2.0]heptane scaffold has been studied to understand how the rigid bicyclic system mimics the conformation of natural nucleosides. researchgate.netacs.org This conformational restriction is a key strategy in the design of antiviral agents. researchgate.net

Applications in Complex Molecule Synthesis and Structural Mimicry

Utilization as Versatile Synthons for Advanced Organic Molecules

The cis-3-oxabicyclo[3.2.0]heptan-2-one framework is a valuable synthon for constructing more complex molecular architectures. Its utility stems from the ability to undergo various transformations, including ring-opening and ring-expansion reactions, which allow for the introduction of diverse functionalities. researchgate.net The strained cyclobutane (B1203170) ring fused to the lactone provides a unique conformational rigidity that can be exploited in the design of novel organic molecules. acs.org For instance, derivatives of this bicyclic system have been used as scaffolds in medicinal chemistry to create compounds with potential therapeutic applications. taltech.ee The photochemical cycloaddition of 2(5H)-furanones with alkenes is a common and key step in preparing the bicyclo[3.2.0]heptan-2-one core, which is then elaborated into more complex structures. researchgate.net

Role as Key Intermediates in Natural Product Total Synthesis

The structural features of this compound make it an ideal intermediate in the total synthesis of various natural products. Its stereochemistry can be readily controlled, enabling the enantioselective synthesis of target molecules.

Formal Synthesis of Grandisol and Related Analogues

A notable application of this compound is in the formal synthesis of (+)-grandisol, a component of the boll weevil pheromone. The synthesis often involves the photochemical [2+2] cycloaddition of a chiral 2(5H)-furanone derivative with ethylene (B1197577) to construct the core bicyclic structure. researchgate.net This key intermediate can then be converted through a series of steps into grandisol. The Ghosh group achieved a formal synthesis of (+)-β-necrodol and (−)-grandisol using a diallylether derived from (R)-glyceraldehyde, which produced a 3-oxabicyclo[3.2.0]heptane with high diastereoselectivity. acs.org Mattay and coworkers have also extensively studied the copper(I) catalyzed [2+2] photocycloaddition towards the synthesis of both (+) and (–)-grandisol. wisc.edu

Synthesis of Lineatin (B1675484) Analogues

The synthesis of lineatin, an aggregation pheromone of the ambrosia beetle, has also been accomplished using this compound derivatives. A regioselective synthesis of lineatin was achieved starting from anhydromevalonolactone. researchgate.net The photochemical cycloaddition of this starting material with acetylene (B1199291) yielded a cyclobutene (B1205218) intermediate, which was a precursor to the final lineatin product. researchgate.net This approach highlights the versatility of the photochemical method in accessing the core structure needed for lineatin and its analogues.

Approaches to Illicium Sesquiterpenes and Other Bioactive Compounds

The 3-oxabicyclo[3.2.0]heptan-2-one core is a key building block in the synthesis of Illicium sesquiterpenes, a class of natural products with significant biological activities. researchgate.netnih.gov For instance, a stereoselective synthesis of a common 3-oxabicyclo[3.2.0]heptan-2-one core has been developed as a building block for these complex molecules. acs.orgacs.org These natural products, such as pseudoanisatin, possess intricate, highly oxidized structures and have attracted considerable synthetic attention due to their potential as insecticides and neurotrophic agents. nih.gov The synthetic strategies often rely on the rigid bicyclic framework to establish the correct stereochemistry for the subsequent construction of the complex polycyclic systems found in Illicium sesquiterpenes. nih.gov

Design and Synthesis of Conformationally Restricted Analogues for Medicinal Chemistry

The rigid structure of this compound is advantageous for designing conformationally restricted analogues of biologically active molecules. This restriction can lead to enhanced binding affinity and selectivity for their biological targets.

Nucleoside Analogues (e.g., as Mimics for Anti-HIV Agents)

A significant application of the 3-oxabicyclo[3.2.0]heptane scaffold is in the synthesis of novel nucleoside analogues with potential antiviral activity. taltech.ee Specifically, it has been used to create conformationally restricted mimics of anti-HIV agents like stavudine (B1682478) (d4T). researchgate.net In these analogues, the flexible sugar moiety of natural nucleosides is replaced by the rigid bicyclic system. uab.cat The goal is to lock the nucleoside into a specific conformation that is recognized by viral enzymes, such as HIV-1 reverse transcriptase, while potentially avoiding recognition by host cell enzymes, which could reduce toxicity. The synthesis involves condensing a bicyclic acetate (B1210297) intermediate, derived from a homochiral 2(5H)-furanone, with various pyrimidine (B1678525) and purine (B94841) bases. researchgate.net Although some of these analogues have shown a lack of significant anti-HIV activity in initial screenings, the study of their molecular features provides valuable insights for the design of future antiviral agents. uab.cat

Amino Acid Analogues (e.g., γ-Cyclobutane Amino Acids, GABA Analogues)

The rigid, bicyclic framework of this compound and its derivatives serves as a valuable scaffold in medicinal chemistry for the synthesis of conformationally restricted amino acid analogues. By locking the rotatable bonds of flexible amino acids into a specific three-dimensional arrangement, this bicyclic system allows for the exploration of bioactive conformations and the development of potent and selective therapeutic agents. The inherent strain and defined stereochemistry of the fused cyclobutane and tetrahydrofuran (B95107) rings provide a unique platform for creating structural mimics of natural amino acids, particularly γ-cyclobutane amino acids and analogues of γ-aminobutyric acid (GABA).

The synthetic utility of this scaffold often begins with a [2+2] cycloaddition reaction to construct the core bicyclo[3.2.0]heptane skeleton. researchgate.netacs.org This approach is foundational for accessing a variety of complex molecules. For instance, a formal [2+2] cycloaddition between an acceptor alkene like a 2-(acylamino)acrylate and a donor alkene such as 2,3-dihydrofuran, can be promoted by Lewis acids to generate the 2-oxabicyclo[3.2.0]heptane core. researchgate.netacs.org This core structure is a key intermediate in the synthesis of novel, conformationally restricted α-amino acid analogues. researchgate.netacs.org

γ-Cyclobutane Amino Acids

The this compound framework is instrumental in the synthesis of γ-cyclobutane amino acids, which are important targets in organic synthesis. mdpi.com These constrained analogues are valuable as peptidomimetics, where their rigid structure can enhance biological activity and metabolic stability compared to their natural counterparts. d-nb.info

A key strategy involves leveraging the bicyclic lactone as a precursor. For example, conformationally restricted analogues of the amino acid antibiotic furanomycin (B1674273) have been synthesized using the 2-oxabicyclo[3.2.0]heptane core. researchgate.netacs.org The synthesis involves a stereoselective Michael-aldol process or a [2+2] cycloaddition to form the bicyclic system, which effectively acts as a dihydronorfuranomycin analogue with constrained conformational freedom. mdpi.com The resulting structure contains the cis-fused cyclobutane and tetrahydrofuran units, which is a motif found in numerous biologically active natural products. researchgate.netacs.org

Detailed research findings have demonstrated the viability of these synthetic routes. The table below summarizes a representative cycloaddition approach.

ReactantsCatalyst/PromoterProduct CoreApplication/Significance
2-(Acylamino)acrylates & 2,3-DihydrofuranMethylaluminoxane (MAO)2-Oxabicyclo[3.2.0]heptaneSynthesis of conformationally restricted α-amino acid analogues of furanomycin. researchgate.netacs.org
2-Methoxypropene & Methyl 2-acetamidoacrylateMethylaluminoxane (MAO)Substituted CyclobutaneModel reaction demonstrating Lewis acid-promoted [2+2] cycloaddition for cyclobutane amino acid synthesis. mdpi.com

GABA Analogues

The neurotransmitter γ-aminobutyric acid (GABA) has a flexible carbon backbone, allowing it to adopt multiple conformations. The bicyclo[3.2.0]heptane skeleton provides an effective core for "conformational locking," restricting the flexibility of GABA and creating analogues with specific, fixed geometries. nih.gov These rigid analogues are crucial tools for probing the structural requirements of GABA receptors and for designing receptor-subtype-selective ligands. nih.gov

While direct synthesis from this compound is one of several pathways, the broader bicyclo[3.2.0]heptane framework is well-established for creating these mimics. nih.gov The synthesis of syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids exemplifies this approach, where the GABA structure is embedded within the bicyclic core. nih.gov X-ray crystal structures confirm that the bicyclic core maintains a stable, boat-like conformation regardless of the substituent's orientation, making it a reliable scaffold for fixing the spatial relationship between the amino and carboxylic acid groups. nih.gov This structural rigidity is useful in designing molecules with precise spatial and directional arrangements of pharmacophoric groups. nih.gov

The synthesis of these analogues can be achieved through various methods, including photochemical [2+2] cycloadditions to form the bicyclic core. researchgate.netresearchgate.net

Bicyclic ScaffoldEmbedded MoietyKey Structural FeatureSignificance
Bicyclo[3.2.0]heptaneγ-Aminobutyric Acid (GABA)Conformationally locked core with fixed pseudo-equatorial or pseudo-axial amino groups. nih.govDesign of GABA analogues with fixed pharmacophore orientation for receptor studies. nih.gov
3-Azabicyclo[3.2.0]heptaneγ-Amino AcidBicyclic γ-amino acid structure. researchgate.netServe as GABA analogues for potential therapeutic use in mental disorders. researchgate.net

The development of these constrained analogues, whether for γ-cyclobutane amino acids or GABA mimics, underscores the importance of the bicyclo[3.2.0]heptane system as a tool for structural mimicry in complex molecule synthesis. researchgate.net

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[3.2.0]heptane systems in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the stereochemistry of the ring fusion and the conformational dynamics of the molecule.

Detailed analysis of ¹H NMR spectra, including chemical shifts, signal multiplicities, and coupling constants (J-values), is critical for assigning the relative stereochemistry. For instance, in related bicyclic systems, the cis configuration of protons at the ring junction can be confirmed by specific coupling constants; a value of J = 5 Hz has been noted for the coupling between H-1 and H-2 in a cis-fused azabicyclo[3.2.0]heptane derivative, corresponding to an endo configuration of a substituent. taltech.ee Furthermore, Nuclear Overhauser Effect (NOE) experiments are powerful tools for confirming spatial relationships, as they can detect the close proximity of protons on the same face of the molecule. taltech.ee The diastereomeric ratio of reaction products is also commonly calculated using crude ¹H NMR data. dtu.dk

¹³C NMR spectroscopy complements the proton data. The chemical shifts of the carbon atoms are highly sensitive to their stereochemical environment. Stereochemical assignments can be supported by analyzing the influence of substituents on the shieldings of nearby carbon atoms, particularly through γ and δ interactions, where γ-effects typically cause upfield shifts and δ-effects can cause deshielding. cdnsciencepub.com

Conformational studies reveal that the five-membered ring in bicyclo[3.2.0]heptane derivatives often adopts a twist (T) conformation. researchgate.net In some cases, such as for cyclopentane-fused cis-azetidinones, the cyclopentane (B165970) ring exhibits significant conformational freedom, leading to the observation of equivalent methylene (B1212753) protons in the experimental spectra. arkat-usa.org The combination of experimental NMR data with theoretical calculations provides a powerful approach for a comprehensive understanding of both the static and dynamic structures of these molecules. arkat-usa.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related cis-Azabicyclo[3.2.0]heptan-7-one Derivative This table presents experimental data for a related heterocyclic compound to illustrate the type of information obtained from NMR analysis.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-13.99-
C-1-61.4
H-2a2.65-
H-2b2.05-
C-2-30.6
H-3a1.61-
H-3b1.49-
C-3-24.1
H-4a1.61-
H-4b1.49-
C-4-24.1
H-54.41-
C-5-66.8
C-6-175.7

Data adapted from a study on cyclopentane-fused cis-azetidinone. arkat-usa.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of molecules in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles, allowing for the unambiguous confirmation of relative and absolute stereochemistry.

For the bicyclo[3.2.0]heptane framework, single-crystal X-ray diffraction has been used to assign the absolute configuration of enantiomerically pure derivatives, often by relating the structure to a starting material of known chirality or through the analysis of anomalous dispersion. taltech.eeresearchgate.netresearchgate.net The technique reveals the specific packing arrangements of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which stabilize the solid-state structure. researchgate.net

Structural analysis of various bicyclo[3.2.0]heptane derivatives shows that the bicyclic core is conformationally rigid and inherently favors a boat-like conformation that is largely unaffected by different substitution patterns. This inherent rigidity creates a well-defined three-dimensional scaffold. The ground-state structures of numerous related compounds have been determined by X-ray diffraction, providing a library of data for comparative analysis. stir.ac.uk

Table 2: Example Crystallographic Data for a Substituted 2-Oxabicyclo[3.2.0]heptan-3-one This table provides data for (1R,5S,6S,7R)-6,7-Dihydroxy-6-hydroxymethyl-2-oxabicyclo[3.2.0]heptan-3-one to illustrate the parameters obtained from X-ray analysis.

Crystallographic ParameterValue
Chemical FormulaC₇H₁₀O₅
Space GroupP21/n (monoclinic)
Unit Cell a8.0580 (17) Å
Unit Cell b13.038 (3) Å
Unit Cell c12.641 (3) Å
β angle101.883 (4)°
R-factor0.0506

Data from the crystal structure analysis of a dihydroxy-2-oxabicyclo[3.2.0]heptan-3-one derivative. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for gaining deeper insights into the structure, reactivity, and properties of cis-3-Oxabicyclo[3.2.0]heptan-2-one and its analogues. Theoretical methods complement experimental findings and can often predict molecular behavior.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms. acs.orguni-regensburg.de By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and rationalize the formation of observed products. stir.ac.uk For example, theoretical studies have been employed to understand the regioselectivity of [2+2] photocycloaddition reactions used to form the bicyclo[3.2.0]heptane skeleton. acs.org Computational analysis can also probe more subtle electronic effects, such as transannular interactions between an oxygen atom and a carbonyl group, to determine if they stabilize a transition state and influence product ratios. stir.ac.uk DFT calculations have been used to study the oxidation of related bicyclic systems, predicting the relative reactivity of different C-H bonds by comparing the energies of the corresponding transition states. acs.org

Molecular mechanics and quantum chemical calculations are used to explore the conformational landscape of the bicyclo[3.2.0]heptane system. stir.ac.ukrsc.org These studies have confirmed that the endo-envelope conformer is generally preferred over the exo-twist conformer. stir.ac.uk Geometry optimization calculations can pinpoint the lowest energy conformation; for a related azetidinone, an envelope-type conformation was identified as the most stable. arkat-usa.org Molecular dynamics (MD) simulations can further illuminate the conformational behavior of these molecules over time, providing a dynamic picture of their flexibility and the transitions between different low-energy states. researchgate.net

A significant application of computational modeling is the prediction of reaction outcomes. By calculating the energies of the different transition states that lead to various regio- or stereoisomers, chemists can predict the major product of a reaction. This predictive power is invaluable for designing synthetic routes. For instance, molecular mechanics calculations have been used to explain that the regioselectivity of reactions on the bicyclo[3.2.0]heptane system is dependent on the preferred ground-state conformation, while stereoselectivity can be explained by steric congestion around the reaction site. stir.ac.uk Computational models have also been developed to predict the stereochemical outcome of enzymatic reactions, such as Baeyer-Villiger oxidations of bicyclic ketones. scispace.com DFT studies have successfully predicted the preference for oxidation at specific C-H bonds in related structures, corroborating experimental observations. acs.org

Exit Vector Plot (EVP) analysis is a sophisticated computational method used to simplify and visualize the three-dimensional geometry of molecular scaffolds. researchgate.netresearchgate.net This approach models the substituents on the bicyclic core as "exit vectors" originating from their attachment points. researchgate.net The spatial relationship between two such vectors is defined by four geometric parameters: the distance between their origins (r), two plane angles (φ₁ and φ₂), and a dihedral angle (θ). researchgate.netresearchgate.net

By calculating these parameters for a range of conformations or related molecules and plotting them against each other (e.g., r vs. θ), an Exit Vector Plot is generated. researchgate.net This plot provides a convenient visualization of the accessible chemical space defined by the scaffold's 3D structure. researchgate.net EVP analysis has been successfully applied to analyze the geometry of 3-azabicyclo[3.2.0]heptane derivatives and saturated bicyclo[3.2.0]heptane-2,4-dione systems, allowing for a quantitative comparison of their shapes and the orientation of their substituents. researchgate.netresearchgate.net

Q & A

Basic: What are the key safety protocols for handling cis-3-Oxabicyclo[3.2.0]heptan-2-one in laboratory settings?

  • Methodological Guidance :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Ensure gloves are inspected for integrity before use .
    • Ventilation : Work in a fume hood to minimize inhalation of dust or vapors. Avoid aerosol formation during weighing or transfer .
    • Storage : Store at 2–8°C in airtight containers away from incompatible materials (e.g., strong oxidizers) .
    • Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid flushing into drains .

Basic: How is this compound typically synthesized in academic research?

  • Methodological Guidance :
    • Multi-Step Synthesis : Derivatives are often synthesized via photochemical [2+2] cycloadditions. For example, irradiation of substituted cyclopentenones with allene in solvents like hexane yields bicyclic ketones .
    • Precursor-Based Routes : A common approach involves starting from imidazolinone derivatives, as demonstrated in the synthesis of diazabicycloheptanones via nitro-group functionalization .
    • Solvent Optimization : Hexane is preferred for higher endo/exo isomer ratios compared to polar solvents like acetonitrile, which reduce reaction rates and selectivity .

Advanced: How do solvent polarity and reaction conditions influence stereochemical outcomes in cycloadditions involving this compound?

  • Methodological Guidance :
    • Solvent Effects : Non-polar solvents (e.g., hexane) favor endo selectivity due to reduced stabilization of transition states. Polar solvents (e.g., acetonitrile) lower reaction rates and increase byproduct formation (e.g., methylene derivatives) .
    • Solid-Phase Reactions : Irradiation on silica gel accelerates cycloadditions but reduces stereoselectivity, requiring careful monitoring of reaction progress via TLC or HPLC .
    • Data Interpretation : Use 13C^{13}\text{C} NMR to differentiate endo/exo isomers. For example, endo isomers exhibit distinct carbonyl shifts (~170–175 ppm) compared to exo counterparts .

Advanced: How can contradictions in spectroscopic data (e.g., NMR or MS) during structural elucidation be resolved?

  • Methodological Guidance :
    • Multi-Technique Validation : Combine 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS) to cross-verify assignments. For bicyclic ketones, coupling constants in 1H^{1}\text{H} NMR help identify bridgehead protons .
    • Isomer Differentiation : Use NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of substituents in endo vs. exo configurations .
    • Case Study : In photolysis of bicyclo[3.2.0]heptan-2-one, conflicting MS data for methylene derivatives (e.g., m/z patterns) were resolved by comparing fragmentation pathways with known analogs .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Guidance :
    • NMR Spectroscopy :
  • 1H^{1}\text{H} NMR: Identify bridgehead protons (δ 3.3–3.5 ppm) and methylene groups (δ 4.5–5.5 ppm) .
  • 13C^{13}\text{C} NMR: Confirm ketone carbonyl signals (δ 205–215 ppm) and bridge carbons .
    • Mass Spectrometry : Use EI-MS to detect molecular ion peaks (e.g., m/z 138 for parent compound) and fragmentation patterns (e.g., loss of CO or methyl groups) .

Advanced: What computational tools are effective in designing synthetic routes for bicyclic ketones like this compound?

  • Methodological Guidance :
    • AI-Driven Synthesis Planning : Tools like Reaxys and Pistachio leverage reaction databases to predict feasible routes. For example, retro-synthetic analysis may prioritize photocycloadditions or ring-opening/closure strategies .
    • DFT Calculations : Model transition states to predict endo/exo selectivity in cycloadditions. Solvent effects can be simulated using COSMO-RS models .
    • Case Study : AI models successfully predicted hexane as the optimal solvent for endo-selective [2+2] cycloadditions, aligning with experimental results .

Basic: How should researchers address stability issues during storage or reactions involving this compound?

  • Methodological Guidance :
    • Light Sensitivity : Store in amber vials and conduct photochemical reactions under controlled UV light to prevent undesired degradation .
    • Thermal Stability : Avoid temperatures >40°C during synthesis. DSC (Differential Scanning Calorimetry) can assess decomposition thresholds .
    • Hydrolysis Prevention : Use anhydrous solvents (e.g., dried hexane) and molecular sieves to minimize ketone hydration .

Advanced: What strategies optimize yields in multi-step syntheses of functionalized bicyclo[3.2.0]heptan-2-one derivatives?

  • Methodological Guidance :
    • Stepwise Functionalization : Introduce substituents early (e.g., tert-butoxy groups) to direct regioselectivity in subsequent reactions .
    • Catalysis : Employ Lewis acids (e.g., BF3_3-OEt2_2) to enhance cycloaddition rates or chiral catalysts for enantioselective syntheses .
    • Byproduct Mitigation : Use column chromatography or recrystallization to isolate target isomers. For example, silica gel chromatography resolves endo/exo mixtures with hexane/EtOAc gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.